Molecular Weight and Lipophilicity Differentiation: 3-Ethyl (61261-80-1) vs. 3-Methyl (61261-79-8) vs. 3-Des-Alkyl (5078-55-7) Analogs
The target compound (CAS 61261-80-1) possesses a molecular weight of 273.29 g/mol and a computed LogP of 3.38, compared to the 3,5-dimethyl analog (CAS 61261-79-8) at MW 259.26 , and the 3-H analog 1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethanone (CAS 5078-55-7) lacking the 3-alkyl substituent entirely . The 3-ethyl group contributes approximately +14 Da relative to the 3-methyl variant and introduces additional rotational degrees of freedom that may affect both molecular recognition and crystal packing. The PSA of 80.71 Ų is identical across this sub-series due to the conserved nitro and acetyl functionalities, making LogP the primary differentiating physicochemical parameter.
| Evidence Dimension | Molecular weight and computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 273.29 g/mol; LogP = 3.38; PSA = 80.71 Ų |
| Comparator Or Baseline | CAS 61261-79-8: MW = 259.26 g/mol (Δ = −14.03 Da); CAS 5078-55-7: MW lower (3-H instead of 3-alkyl, no LogP reported) |
| Quantified Difference | MW difference: +14.03 Da vs. CAS 61261-79-8; estimated ΔLogP ≈ +0.4 to +0.5 units for ethyl vs. methyl homologation based on the Hansch π constant for CH₂ (π ≈ +0.5) |
| Conditions | Calculated physicochemical properties from Chemsrc database entries ; LogP computed via standard algorithm |
Why This Matters
For medicinal chemistry and agrochemical SAR programs, the 14 Da mass increment and ~0.5 LogP unit increase from methyl to ethyl can shift a compound across critical pharmacokinetic or bioavailability thresholds, justifying procurement of the exact 3-ethyl analog rather than assuming interchangeability with the cheaper and more widely stocked 3,5-dimethyl variant.
